molecular formula C12H13N3O2 B8439720 2-Cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester

2-Cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester

Cat. No. B8439720
M. Wt: 231.25 g/mol
InChI Key: SJWSIQOQLAXLHX-UHFFFAOYSA-N
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Patent
US07304074B2

Procedure details

To a solution of 3-amino-6-picoline (ChemPacific, 15.00 g, 138.70 mmol), in toluene (400 mL) was added ethyl(ethoxymethylene)-cyano-acetate (Aldrich, 98%, 35.88 g, 208.00 mol), and the reaction mixture was refluxed for 4 hrs. The reaction mixture was concentrated and the solid was collected by filtration to give 2-cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester (21.0 g). The filtrate was concentrated and the residue was then purified by Biotage column, eluting with a gradient of 30-75% AcOEt in nHex to give 2-cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester (7.6 g, total yield: 28.6 g, 89.0%) which was used in the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35.88 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH2:9]([O:11][C:12](=[O:20])[C:13](=[CH:16]OCC)[C:14]#[N:15])[CH3:10]>C1(C)C=CC=CC=1>[CH2:9]([O:11][C:12](=[O:20])[C:13]([C:14]#[N:15])=[CH:16][NH:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=NC(=CC1)C
Name
Quantity
35.88 g
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 hrs
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CNC=1C=NC(=CC1)C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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